(S)-ar-Himachalene

Übersicht

Beschreibung

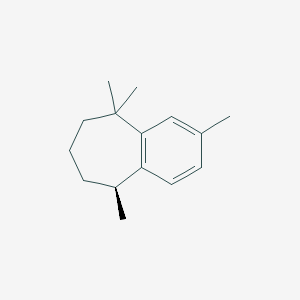

(S)-ar-Himachalene is a sesquiterpenic hydrocarbon, specifically a derivative of himachalene, which is found in the essential oil of Atlas cedar (Cedrus atlantica). This compound is valued in perfumery and is also a component of the male-produced pheromone of the flea beetle Aphthona flava . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-ar-Himachalene can be synthesized through the catalytic dehydrogenation of a mixture of α-, β-, and γ-himachalene using Raney nickel as a catalyst. This reaction is carried out at a temperature of 250°C for five days, resulting in a high yield of arhimachalene . Another method involves the Friedel-Craft acylation of arhimachalene at 100°C, producing a mixture of compounds with different skeletons .

Industrial Production Methods

The industrial production of arhimachalene typically involves the extraction of essential oils from Atlas cedar, followed by the catalytic dehydrogenation process mentioned above. This method is efficient and yields a high purity of arhimachalene, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Friedel-Crafts Acylation

One significant reaction involving (S)-ar-Himachalene is Friedel-Crafts acylation, where it reacts with acetyl chloride in the presence of aluminum chloride at room temperature or elevated temperatures. This reaction yields:

-

1-(3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone (major product, 69% yield)

-

1-(8-ethyl-8-hydroperoxy-3,5,5-trimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-ethanone (minor product, 21% yield)

The formation of the hydroperoxide derivative occurs due to exposure to molecular oxygen during the reaction .

Aerobic Oxidation

Aerobic oxidation of this compound has been explored using N-hydroxyphthalimide (NHPI) as a catalyst in combination with cobalt(II) salts. This method allows for selective oxidation under mild conditions, yielding various products such as:

-

Alcohols

-

Aldehydes

-

Carboxylic acids

The reaction conditions significantly influence the conversion rates and selectivity of products. For instance, at room temperature with Co(OAc)₂ as a catalyst, a conversion rate of 67% was achieved after 16 hours .

Table 1: Friedel-Crafts Acylation Results

| Reaction Condition | Major Product Yield (%) | Minor Product Yield (%) |

|---|---|---|

| Room Temperature | 69 | 21 |

| Elevated Temperature | Not specified | Not specified |

Table 2: Aerobic Oxidation Results

| Catalyst | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| NHPI | 16 | 67 | Alcohol: 7 |

| NHPI/Co(OAc)₂ | 16 | 67 | Aldehyde: 73 |

| NHPI/Mn(OAc)₂ | 22 | 59 | Aldehyde: 71 |

| NHPI/V(OAc)₂ | 22 | 51 | Aldehyde: 74 |

Mechanistic Insights

The mechanism for both the Friedel-Crafts acylation and aerobic oxidation involves complex interactions between this compound and the reagents used. In the case of aerobic oxidation, it was observed that increasing temperature enhances conversion rates significantly; for instance, at 100 °C, conversions reached up to 97%, predominantly yielding carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(S)-ar-Himachalene serves as a valuable starting material in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and other biologically active compounds. The compound has been utilized in various synthetic pathways, including Friedel-Crafts cyclization and asymmetric synthesis methods .

Biological Activities

Research has highlighted several biological applications of this compound:

- Antimicrobial Properties : Derivatives of this compound have shown significant inhibitory effects against various pathogens. Studies indicate that these compounds disrupt microbial cell membranes, leading to their antimicrobial action .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

- Pheromone Component : It is identified as a component of the pheromone produced by the flea beetle Aphthona flava, indicating its ecological significance in insect communication.

Interaction Studies

Recent studies have explored the interactions of this compound with other compounds to enhance its biological efficacy. For instance, combining it with specific antibiotics has demonstrated improved effectiveness against resistant bacterial strains.

Structural Studies

The unique chiral nature of this compound has been the focus of structural studies that reveal its potential for enantioselective applications. The compound's synthesis often involves chiral catalysts or reagents to ensure the desired stereochemistry is achieved .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related sesquiterpenes:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Bicyclic sesquiterpene | Antimicrobial, anti-inflammatory | Chiral center contributing to optical activity |

| Himachalene | Bicyclic sesquiterpene | Moderate antimicrobial | Less optically active |

| β-Himachalene | Bicyclic sesquiterpene | Antimicrobial | Precursor to ar-himachalene |

| α-Himachalene | Bicyclic sesquiterpene | Limited biological activity | More reactive than this compound |

| Turmerone | Monocyclic sesquiterpene | Antioxidant | Simpler structure, lower complexity |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of synthesized derivatives of this compound against various pathogens. Results indicated significant inhibition rates, particularly against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Synthesis and Structural Characterization

Research focused on synthesizing novel halogenated derivatives of this compound using advanced synthetic techniques such as molecular docking and density functional theory analysis. These derivatives exhibited promising biological activities and enhanced chemical reactivity, indicating their potential for pharmaceutical applications .

Case Study 3: Ecological Role as a Pheromone

The role of this compound as a pheromone component was explored in ecological studies involving Aphthona flava. This research highlighted its significance in insect communication and potential applications in pest management strategies.

Wirkmechanismus

The mechanism of action of arhimachalene involves its interaction with specific molecular targets and pathways. For instance, as a pheromone component, it binds to receptors in the olfactory system of insects, triggering specific behavioral responses . In chemical reactions, its unique structure allows it to undergo various transformations, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

(S)-ar-Himachalene is similar to other sesquiterpenes such as α-himachalene, β-himachalene, and γ-himachalene. it is unique due to its specific structure and properties. Unlike its isomers, arhimachalene is valued in perfumery and as a pheromone component .

List of Similar Compounds

- α-Himachalene

- β-Himachalene

- γ-Himachalene

This compound stands out due to its distinct chemical behavior and applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

(S)-ar-Himachalene is a sesquiterpene derived from the himachalene family, primarily isolated from the essential oils of various plant species, notably Cedrus deodara. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which can be synthesized through various methods, including dehydrogenation of himachalene mixtures. A notable synthesis method involves the use of Raney nickel as a catalyst, yielding this compound in high purity and yield (93%) .

1. Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of this compound and its derivatives:

- Gram-Positive Bacteria : this compound exhibits significant antibacterial activity against several gram-positive strains. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 375 µg/ml against Bacillus subtilis and 625 µg/ml against Micrococcus luteus .

- Gram-Negative Bacteria : The activity against gram-negative bacteria is generally lower. Aromatized derivatives of himachalenes did not demonstrate significant activity against strains like Escherichia coli or Pseudomonas aeruginosa, even at high concentrations (3000 µg/ml) .

- Fungal Strains : The compound also exhibited antifungal properties against various fungal strains, including Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antimicrobial agent .

| Microorganism | Type | MIC (µg/ml) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 375 |

| Micrococcus luteus | Gram-positive | 625 |

| Candida albicans | Fungal | Not specified |

| Aspergillus niger | Fungal | Not specified |

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

3. Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound. Molecular docking studies suggest that it may modulate smooth muscle tissue responses, indicating possible therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various himachalene derivatives found that modifications to the ar-himachalene structure enhanced its antibacterial properties, particularly when imine groups were introduced .

- Inflammation Model : In a controlled inflammation model, this compound treatment resulted in reduced levels of inflammatory markers compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

- Neuroprotective Studies : A recent investigation into the neuroprotective effects revealed that this compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting its utility in neuroprotection .

Eigenschaften

IUPAC Name |

(9S)-3,5,5,9-tetramethyl-6,7,8,9-tetrahydrobenzo[7]annulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHWULAZACSXEV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C2=C1C=CC(=C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(C2=C1C=CC(=C2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.